molecular formula C11H11N3O4S B1416506 2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid CAS No. 892874-30-5

2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid

Cat. No.: B1416506
CAS No.: 892874-30-5
M. Wt: 281.29 g/mol
InChI Key: KSVAMMCIUJYEPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms at the 1, 2, and 4 positions. This particular compound is characterized by the presence of a methanesulfonyl group and a phenyl group attached to the triazole ring, along with an acetic acid moiety.

Mechanism of Action

Target of Action

The primary target of the compound 2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are key hormones in various physiological processes.

Mode of Action

The compound this compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . Specifically, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of the enzyme, and the phenyl moieties have a key interaction in the active site of the enzyme .

Biochemical Pathways

The interaction of this compound with the aromatase enzyme affects the biosynthesis of estrogens . This can lead to downstream effects on various physiological processes that are regulated by these hormones.

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its ability to form hydrogen bonds with different targets . This property can lead to the improvement of the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability .

Result of Action

The molecular and cellular effects of the action of this compound are primarily related to its impact on the biosynthesis of estrogens . By inhibiting the aromatase enzyme, the compound can potentially influence various physiological processes that are regulated by these hormones.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of water molecules or sterically approached groups bearing acidic hydrogen can reduce the activation barriers for the reaction of the compound with its target . Furthermore, the use of basic or acidic catalysts can also affect the mechanism of this reaction .

Biochemical Analysis

Biochemical Properties

2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, which can alter metabolic pathways and cellular processes. For instance, it interacts with enzymes involved in oxidative stress responses, potentially acting as an antioxidant . Additionally, this compound can bind to proteins, affecting their structure and function, which may lead to changes in cellular signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . Furthermore, this compound can alter gene expression profiles, leading to changes in the production of proteins involved in cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound has been observed to maintain its stability under various conditions, although it may degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound has been shown to exhibit beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it may cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can inhibit enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress . Additionally, it can modulate the activity of enzymes in the tricarboxylic acid cycle, affecting energy production and cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . The distribution of this compound within tissues is influenced by its binding affinity to plasma proteins and its ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . The localization of this compound within the cell can also affect its interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

The synthesis of 2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation reactions using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a phenylboronic acid with a halogenated triazole derivative in the presence of a palladium catalyst.

    Formation of the Acetic Acid Moiety: The acetic acid moiety can be introduced through carboxylation reactions using carbon dioxide or through the hydrolysis of ester derivatives

Chemical Reactions Analysis

2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the triazole ring or the methanesulfonyl group, resulting in the formation of reduced triazole derivatives or sulfide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl group or the triazole ring, leading to the formation of various substituted derivatives.

    Hydrolysis: The acetic acid moiety can undergo hydrolysis reactions, leading to the formation of corresponding carboxylate salts

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Triazole derivatives, including this compound, have shown potential as antimicrobial, antifungal, and anticancer agents. They are also studied for their enzyme inhibitory activities.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: Triazole derivatives are used in the development of agrochemicals, dyes, and materials with specific properties

Comparison with Similar Compounds

2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid can be compared with other triazole derivatives, such as:

    1,2,4-Triazole: A simple triazole compound with broad biological activities.

    Fluconazole: A triazole antifungal agent used in the treatment of fungal infections.

    Voriconazole: Another triazole antifungal agent with a broader spectrum of activity.

    Rufinamide: A triazole derivative used as an anticonvulsant in the treatment of epilepsy.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazole derivatives .

Properties

IUPAC Name

2-(3-methylsulfonyl-5-phenyl-1,2,4-triazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4S/c1-19(17,18)11-13-12-10(14(11)7-9(15)16)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVAMMCIUJYEPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(N1CC(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653760
Record name [3-(Methanesulfonyl)-5-phenyl-4H-1,2,4-triazol-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892874-30-5
Record name [3-(Methanesulfonyl)-5-phenyl-4H-1,2,4-triazol-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid
Reactant of Route 2
2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid
Reactant of Route 3
Reactant of Route 3
2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid
Reactant of Route 4
2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid
Reactant of Route 5
Reactant of Route 5
2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid
Reactant of Route 6
Reactant of Route 6
2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.